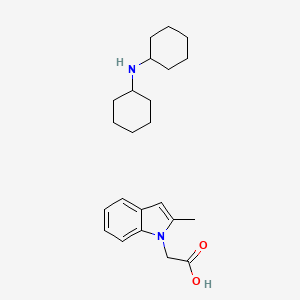

(2-Methylindol-1-yl)acetic acid DCHA

Description

Significance of Indole-Acetic Acid Scaffolds in Chemical Synthesis

Indole-acetic acid scaffolds are recognized as "privileged scaffolds" in medicinal chemistry due to their structural flexibility and their presence in a wide array of bioactive compounds. ijpsjournal.com This structural motif is a key component in numerous pharmaceuticals and natural products. biosynth.com For instance, indole-based drugs are utilized in cancer therapy for their ability to interfere with microtubule dynamics. nih.gov

The significance of these scaffolds extends to their role as versatile building blocks. numberanalytics.com Chemists utilize the indole-acetic acid framework to construct intricate molecular architectures, including various alkaloids and targeted therapeutic agents. ijpsjournal.combiosynth.com The synthesis of new derivatives, such as sulfonate and triazole-containing indole (B1671886) acetic acids, continues to be an active area of research for developing agents with specific biological activities. nih.govnih.gov The development of indole-acetic acid derivatives has led to the discovery of potent and selective receptor antagonists, highlighting their importance in drug discovery programs. nih.gov

Overview of Indole Chemistry and its Synthetic Versatility

The indole core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. biosynth.com This structure is foundational to a vast number of natural and synthetic compounds. biosynth.comnih.gov The synthetic versatility of the indole nucleus is a central theme in organic chemistry, with numerous named reactions developed for its construction. numberanalytics.com

Key methods for synthesizing the indole ring system include:

Fischer Indole Synthesis: A classic and widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.org

Leimgruber-Batcho Indole Synthesis: A highly efficient and versatile two-step method for producing a variety of indole derivatives. biosynth.com

Reissert Indole Synthesis: This method involves the reaction of anilines with isocyanides and acid chlorides, offering a pathway to differently substituted indoles. biosynth.com

Beyond its initial synthesis, the indole ring can be extensively modified. Modern functionalization techniques, such as C-H activation and cross-coupling reactions, allow for the precise introduction of various substituents at different positions on the ring, further expanding its synthetic utility. numberanalytics.com

Structural Context of (2-Methylindol-1-yl)acetic Acid: Indole-1-acetic Acid Sub-class

Indole-acetic acids are primarily categorized by the point of attachment of the acetic acid group to the indole ring. The most widely known is Indole-3-acetic acid (IAA), a naturally occurring plant hormone. wikipedia.org However, the substitution can also occur at the nitrogen atom (N-1), giving rise to the Indole-1-acetic acid sub-class. nih.govacs.org

(2-Methylindol-1-yl)acetic acid belongs to this latter sub-class. Its structure features an acetic acid group bonded to the N-1 position of the indole ring and a methyl group at the C-2 position. The "DCHA" designation indicates that it is the dicyclohexylamine (B1670486) salt. Dicyclohexylamine is an organic base frequently used in synthesis to form stable, crystalline salts with acidic compounds, which facilitates their purification and handling. wikipedia.org

The table below outlines the properties of the parent acid and its DCHA salt.

| Property | (2-Methylindol-1-yl)acetic acid | (2-Methylindol-1-yl)acetic acid DCHA |

| CAS Number | 86704-55-4 chemicalbook.com | Not specified |

| Molecular Formula | C₁₁H₁₁NO₂ | C₂₃H₃₄N₂O₂ |

| Molar Mass | 189.21 g/mol | 370.53 g/mol |

| Structure | Acetic acid group on N-1, methyl on C-2 | Ionic salt of the acid and dicyclohexylamine |

For comparison, the structural isomers Indole-1-acetic acid and Indole-3-acetic acid have distinct properties.

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass |

| Indole-1-acetic acid | 2-(1H-Indol-1-yl)acetic acid nih.gov | C₁₀H₉NO₂ nih.gov | 175.18 g/mol |

| Indole-3-acetic acid | (1H-Indol-3-yl)acetic acid wikipedia.org | C₁₀H₉NO₂ wikipedia.org | 175.187 g/mol wikipedia.org |

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-(2-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H11NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h11-13H,1-10H2;2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQMAVDQFBWFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylindol 1 Yl Acetic Acid and Analogues

Direct N-Alkylation Approaches to Indole-1-Acetic Acids

Direct N-alkylation is a straightforward approach that involves the formation of a bond between the N1 nitrogen of the indole (B1671886) ring and an acetic acid moiety. This method is contingent on the availability of the corresponding indole precursor, in this case, 2-methylindole (B41428).

Alkylation of 2-Methylindole with α-Haloacetates

A common and traditional method for synthesizing indole-1-acetic acids is the N-alkylation of an indole with an α-haloacetate, such as ethyl bromoacetate (B1195939) or tert-butyl chloroacetate (B1199739), followed by hydrolysis of the resulting ester. The reaction typically proceeds in two steps: deprotonation of the indole nitrogen with a strong base to form an indole anion, followed by nucleophilic substitution with the alkylating agent. google.com

A parallel process is seen in the synthesis of imidazol-1-yl-acetic acid, where imidazole (B134444) is reacted with tert-butyl chloroacetate in the presence of a suitable base. ajgreenchem.com This two-step protocol, while effective, often requires stoichiometric amounts of strong bases like sodium hydride (NaH). google.com The choice of base and reaction conditions is crucial to favor N-alkylation over the competing C3-alkylation, as the C3 position of the indole ring is also nucleophilic. nih.gov

Table 1: Representative N-Alkylation with α-Haloacetates

| Indole Precursor | Alkylating Agent | Base | Product (after hydrolysis) |

| 2-Methylindole | Ethyl bromoacetate | Sodium Hydride | (2-Methylindol-1-yl)acetic acid |

| Imidazole | tert-Butyl chloroacetate | Various | Imidazol-1-yl-acetic acid |

Catalytic Systems for N-Alkylation

To overcome the limitations of using stoichiometric strong bases and hazardous alkylating agents, various catalytic systems have been developed. These methods offer milder reaction conditions and often improved regioselectivity for N-alkylation.

One efficient method involves using dimethyl carbonate or dibenzyl carbonate as the alkylating agent in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com This approach provides N-methylated and N-benzylated indoles in nearly quantitative yields under mild conditions. google.com

Transition metal catalysis provides another powerful tool for N-alkylation. An efficient copper-catalyzed method utilizes the reductive cross-coupling between N-tosylhydrazones and indoles. rsc.org This reaction is performed with copper iodide (CuI) as the catalyst, potassium hydroxide (B78521) as the base, and tri(p-tolyl)phosphine as a ligand, yielding a wide variety of N-alkylated indoles. rsc.orgresearchgate.net Furthermore, copper hydride (CuH) catalyzed processes allow for the selective synthesis of either N- or C3-alkylated indoles, with the regioselectivity controlled by the choice of ligand. nih.gov

Table 2: Selected Catalytic Systems for N-Alkylation of Indoles

| Catalyst/Promoter | Alkylating Agent Source | Ligand/Base | Key Features |

| DABCO (catalytic) | Dimethyl Carbonate | - | Mild conditions, high yields for N-methylation. google.com |

| Copper Iodide (CuI) | N-Tosylhydrazones | Tri(p-tolyl)phosphine / KOH | Reductive cross-coupling for direct N-alkylation. rsc.org |

| Copper Hydride (CuH) | Styrenes | DTBM-SEGPHOS or Ph-BPE | Ligand-controlled regioselectivity (N- vs. C3-alkylation). nih.gov |

| Chiral Phosphoric Acid | Quinaldine derivatives | - | Asymmetric N-alkylation via a Reissert-type reaction. mdpi.com |

Indirect Synthetic Routes via Indole Precursors

Fischer Indole Synthesis Variations for Substituted Indoles

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. byjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.org For the synthesis of (2-Methylindol-1-yl)acetic acid analogues, the key precursors are a phenylhydrazine (B124118) and a keto-acid or keto-ester, such as levulinic acid or its methyl ester. nih.gov

The general sequence involves heating the arylhydrazone in the presence of a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃). wikipedia.org The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com A key step in the mechanism is an irreversible thermofisher.comthermofisher.com-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary intermediate for the cyclization, expanding the scope of the reaction. wikipedia.org

Table 3: Examples of Fischer Indole Synthesis for Indole-Alkanoic Acids

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product |

| Phenylhydrazine | Levulinic acid | Acetic Acid / H₂SO₄ | 2-Methyl-1H-indole-3-acetic acid |

| Phenylhydrazine | Methyl levulinate | Methanol (B129727) / H₂SO₄ | Methyl 2-methyl-1H-indole-3-acetate nih.gov |

| 1-Methylphenylhydrazone | Pyruvic acid | Alcoholic HCl | 1,2-Dimethyl-1H-indole-3-carboxylic acid thermofisher.com |

Utilization of Isatin (B1672199) Derivatives for Indole-1-Acetic Acid Formation

Isatin (1H-indole-2,3-dione) and its derivatives are versatile and valuable precursors in heterocyclic synthesis. biomedres.usnih.gov They serve as building blocks for a wide array of compounds, including various indole and quinoline (B57606) derivatives. icm.edu.pl The reactivity of the C2 and C3 carbonyl groups, along with the N1 position, allows for diverse chemical transformations. nih.gov

One of the classic reactions demonstrating the utility of isatin is the Pfitzinger reaction, where isatin is heated with a carbonyl compound and a base (e.g., KOH) to produce quinoline-4-carboxylic acids. icm.edu.pl For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. icm.edu.pl While this reaction produces a quinoline rather than an indole, it exemplifies how the isatin core can be used to construct complex heterocyclic systems. Isatins can be converted into indoles through various synthetic manipulations, making them important intermediates in the synthesis of indole-based structures. icm.edu.pl

Table 4: Reactions of Isatin Derivatives

| Isatin Derivative | Reagent(s) | Reaction Type | Product Class |

| Isatin | Acetone, KOH | Pfitzinger Reaction | 2-Methylquinoline-4-carboxylic acid icm.edu.pl |

| Isatin | Chromic acid | Oxidation | Isatoic anhydride (B1165640) nih.gov |

| Isatin | Hydrazine derivatives | Condensation | Isatin-hydrazones nih.gov |

| Indoles | N-Bromosuccinimide-DMSO | Oxidation | Isatins icm.edu.pl |

Palladium-Mediated Cascade Reactions for Indole-Acetic Acid Scaffolds

Palladium-catalyzed cascade reactions have emerged as powerful and efficient tools in modern organic synthesis for the rapid construction of complex molecules from simple starting materials. researchgate.netresearchtrend.net These reactions, also known as domino or tandem reactions, combine multiple bond-forming events in a single pot, which enhances atom economy and reduces waste and reaction time. researchtrend.net

A notable example is the palladium-mediated cascade involving a Tsuji-Trost reaction and a Heck coupling. This strategy has been successfully applied to synthesize indole-3-acetic acid derivatives from N-Ts-o-bromoanilines and 4-acetoxy-2-butenonic acid derivatives using a Pd(OAc)₂/P(o-tol)₃/DIPEA catalytic system. researchgate.net Other complex cascades, such as a diverted Tsuji-Trost sequence starting from tricyclic aziridines, can lead to intricate polycyclic amine scaffolds. nih.gov Another approach involves the palladium(II)-catalyzed cascade cyclization of 2-(biphenylethynyl)anilines, which proceeds via an amino-palladation of the alkyne followed by a nucleophilic addition to form fused indole systems. rsc.org These advanced methodologies highlight the versatility of palladium catalysis in creating diverse indole-acetic acid frameworks.

Table 5: Examples of Palladium-Mediated Cascade Reactions for Indole Scaffolds

| Starting Materials | Catalyst System | Cascade Sequence | Product Type |

| N-Ts-o-bromoanilines, 4-acetoxy-2-butenonic acid derivatives | Pd(OAc)₂, P(o-tol)₃, DIPEA | Tsuji-Trost / Heck Coupling | Indole-3-acetic acid derivatives researchgate.net |

| Tricyclic aziridines, Allyl acetate (B1210297) | Pd₂(dba)₃, PPh₃ | Diverted Tsuji-Trost / IMDA | Tetracyclic amines nih.gov |

| 2-(Biphenylethynyl)anilines | Pd(II) | Amino-palladation / Cyclization | Dibenzo-cycloocta-indolols rsc.org |

| Aryl bromides, Hydrazones | Palladium catalyst | Cross-coupling / Cyclization | Substituted Indoles (Buchwald-Hartwig variation of Fischer Synthesis) wikipedia.org |

Green Chemistry Principles in (2-Methylindol-1-yl)acetic Acid Synthesis

The synthesis of (2-Methylindol-1-yl)acetic acid and its analogues is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nesacs.org Key advancements in this area involve the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly accelerate reaction rates and often lead to higher yields with cleaner product profiles compared to conventional heating methods. ajrconline.orgresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of indole derivatives. reading.ac.uk This technique utilizes the ability of microwaves to directly and rapidly heat the reaction mixture, leading to a significant reduction in reaction times—often from hours to mere minutes. ajrconline.orgpsu.edu For instance, the synthesis of various indole carboxylates and other derivatives has been successfully achieved using microwave irradiation, demonstrating advantages such as enhanced reaction rates, improved yields, and procedural simplicity. ajrconline.orgmdpi.com This method avoids the often slow and inefficient energy transfer associated with conventional heating, where the vessel is heated externally. psu.edu

Ultrasound-assisted synthesis is another green technique that has been applied to the formation of indole-containing molecules. nih.gov The application of ultrasonic waves induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, which can dramatically enhance chemical reactivity. nih.govnih.gov Syntheses of indole derivatives under ultrasound irradiation have been shown to proceed under milder conditions, with shorter reaction times and higher yields compared to traditional stirring methods. researchgate.net These methods often allow for the use of more environmentally benign solvent systems, such as aqueous media, further contributing to the green credentials of the synthesis. researchgate.net

The table below illustrates a comparative example of conventional versus microwave-assisted synthesis for a generic indole derivative, highlighting the typical improvements observed.

| Byproduct Formation | Can be significant due to prolonged reaction times | Often reduced, leading to cleaner reactions |

Salt Formation and Stability: Focus on Dicyclohexylamine (B1670486) (DCHA) Salt in Synthesis

In the synthesis of carboxylic acids like (2-Methylindol-1-yl)acetic acid, the final purification and stabilization of the product are critical steps. Often, the free acid is an oil or a non-crystalline solid, which can be difficult to purify by standard crystallization techniques. Furthermore, the free acid may exhibit limited stability during storage. A common and effective strategy to overcome these challenges is the formation of a stable, crystalline salt. researchgate.net

The use of dicyclohexylamine (DCHA) to form the (2-Methylindol-1-yl)acetic acid DCHA salt is a prime example of this strategy. Dicyclohexylamine is a basic amine that reacts with the acidic carboxylic acid group to form a dicyclohexylammonium (B1228976) salt. These salts are frequently highly crystalline solids, even when the parent acid is not. researchgate.net The formation of a well-defined crystalline lattice facilitates the purification of the acid, as impurities present in the reaction mixture are typically excluded from the crystal structure during crystallization. This allows for a highly efficient purification step, yielding a product of high purity. researchgate.net

The stability of the compound is also significantly enhanced upon conversion to its DCHA salt. The ionic nature of the salt and its stable crystalline form reduce the susceptibility of the parent molecule to degradation over time. DCHA salts of various organic acids, including complex natural products like hop acids, have been shown to be stable for extended periods at room temperature, making them suitable for use as analytical standards and for long-term storage. researchgate.net The process involves reacting the crude free acid with dicyclohexylamine in a suitable organic solvent, from which the DCHA salt precipitates and can be isolated by filtration.

The table below summarizes the key advantages of converting an acidic compound to its DCHA salt during synthesis.

Table 2: Advantages of DCHA Salt Formation in Synthesis

| Feature | Benefit |

|---|---|

| Crystallinity | Facilitates purification by crystallization, effectively removing impurities. |

| Handling | Crystalline solids are generally easier to handle, weigh, and store than oils or amorphous solids. |

| Stability | The salt form often possesses greater thermal and chemical stability compared to the free acid. researchgate.net |

| Purity | Enables the achievement of high product purity through a straightforward crystallization process. researchgate.net |

Chemical Transformations and Functionalization of the 2 Methylindol 1 Yl Acetic Acid Scaffold

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a key functional handle that allows for a wide range of derivatizations, including esterification, amidation, and reduction or oxidation reactions.

The conversion of carboxylic acids to esters, known as esterification, is a fundamental transformation in organic synthesis. libretexts.orgmasterorganicchemistry.com Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. fossee.inyoutube.com For (2-Methylindol-1-yl)acetic acid, this reaction allows for the introduction of various alkyl or aryl groups, leading to a diverse range of ester derivatives. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The general scheme for the Fischer esterification of (2-Methylindol-1-yl)acetic acid is as follows:

(2-Methylindol-1-yl)acetic acid + R-OH (Alcohol) ⇌ (2-Methylindol-1-yl)acetate (Ester) + H₂O

The choice of alcohol (R-OH) can significantly influence the properties of the resulting ester. For instance, using a simple alcohol like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These reactions are typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| (2-Methylindol-1-yl)acetic acid | Methanol | H₂SO₄ | Methyl (2-methylindol-1-yl)acetate |

| (2-Methylindol-1-yl)acetic acid | Ethanol | HCl | Ethyl (2-methylindol-1-yl)acetate |

| (2-Methylindol-1-yl)acetic acid | Isopropanol | TsOH | Isopropyl (2-methylindol-1-yl)acetate |

Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial functionalization strategy. organic-chemistry.org Direct reaction between a carboxylic acid and an amine typically results in an acid-base reaction, forming a salt. masterorganicchemistry.com Therefore, the carboxylic acid usually needs to be "activated" first. Common methods include converting the carboxylic acid to a more reactive derivative like an acyl chloride or using coupling agents. masterorganicchemistry.comlibretexts.org

For instance, (2-Methylindol-1-yl)acetic acid can be converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). libretexts.org This acyl chloride can then readily react with a primary or secondary amine to form the desired amide. libretexts.org

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the direct amidation of the carboxylic acid with an amine by forming an "active ester" intermediate. masterorganicchemistry.com This method is widely used in peptide synthesis. libretexts.org The synthesis of various amide conjugates from (2-Methylindol-1-yl)acetic acid can be achieved by reacting it with different amines, leading to compounds with potentially diverse biological activities.

Table 2: Common Reagents for Amidation

| Reagent Type | Example | Function |

|---|---|---|

| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Facilitates direct amide bond formation |

| Amine Source | Ammonia, Primary amines, Secondary amines | Provides the nitrogen for the amide bond |

The carboxyl group of (2-Methylindol-1-yl)acetic acid can undergo both reduction and oxidation.

Reduction: The carboxylic acid can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.orgchemguide.co.uk The reaction proceeds via an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.orgchemguide.co.uk It is generally not possible to stop the reaction at the aldehyde stage when using such strong reducing agents. chemguide.co.uk The reduction of (2-Methylindol-1-yl)acetic acid would yield 2-(2-methylindol-1-yl)ethanol. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids directly. libretexts.org However, recent methods have utilized manganese-based catalysts for the hydrosilylation and subsequent reduction of carboxylic acids under milder conditions. nih.gov

Oxidation: The oxidation of the carboxylic acid group itself is less common as it is already in a high oxidation state. libretexts.org However, the entire acetic acid side chain can be subject to oxidative transformations. For instance, oxidative decarboxylation can occur under specific conditions, leading to the removal of the carboxyl group as carbon dioxide. libretexts.org The oxidation of the benzylic position of the methyl group on the indole (B1671886) ring to a carboxylic acid is also a known transformation for related structures, often employing strong oxidizing agents. organic-chemistry.org

Regioselective Functionalization of the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic substitution. The presence of the methyl group at the C-2 position and the acetic acid side chain at the N-1 position influences the regioselectivity of these reactions.

The nitrogen atom of the indole ring in (2-Methylindol-1-yl)acetic acid is already substituted with an acetic acid moiety. However, in the synthesis of this scaffold, N-1 functionalization is a key step. The nitrogen of an indole can be alkylated or acylated under basic conditions. For instance, the synthesis of N-acyl indole alkanoic acids often involves the N-acylation of an indole ester intermediate, followed by hydrolysis of the ester. nih.gov

Direct generation of a C,N-dianion from 2-methylindole (B41428) using strong bases like butyllithium (B86547) (BuLi) and potassium tert-butoxide (ButOK) allows for subsequent functionalization at the nitrogen. rsc.org This approach provides a route to introduce various substituents at the N-1 position. rsc.org

The C-2 position of the indole nucleus in the parent compound is already occupied by a methyl group. However, this methyl group itself can be a site for functionalization. The generation of a C,N-dianion from 2-methylindole has been shown to enable regiospecific functionalization at the 2-methyl group. rsc.orgrsc.org This allows for the introduction of various electrophiles to extend the carbon chain at this position. rsc.org

Furthermore, rhodium-catalyzed reactions have been developed for the C-2 functionalization of indoles. rsc.org These methods can introduce various groups, such as acetate (B1210297), at the C-2 position. rsc.org While the starting material in this article already has a methyl group at C-2, these methods are relevant to the broader chemistry of the 2-methylindole scaffold and the synthesis of its derivatives.

C-3 Functionalization and Electrophilic Substitution Reactivity

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack is the C-3 position of the pyrrole (B145914) ring, as the resulting cationic intermediate is stabilized by the delocalization of the nitrogen atom's lone pair of electrons. bhu.ac.inksu.edu.sa If the C-3 position is already occupied, substitution typically occurs at the C-2 position. ksu.edu.sa For derivatives of (2-Methylindol-1-yl)acetic acid, where C-2 is substituted with a methyl group and N-1 is substituted with an acetic acid moiety, the C-3 position remains the most reactive site for electrophilic attack.

Key electrophilic substitution reactions at the C-3 position include:

Vilsmeier-Haack Reaction: This reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds. sid.irijpcbs.com It employs a Vilsmeier reagent, a chloroiminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org This reaction allows for the introduction of a formyl (-CHO) group at the C-3 position of the indole nucleus. quimicaorganica.org In cases where the C-2 and C-3 positions are substituted, such as in 1,2,3-trimethylindole, the Vilsmeier-Haack reaction can lead to formylation of the C-2 methyl group, yielding a side-chain acetaldehyde (B116499) derivative. sciencemadness.org

Mannich Reaction: The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom. orgoreview.comwikipedia.org The reaction typically uses an amine (primary or secondary), a non-enolizable aldehyde (like formaldehyde), and a C-H acidic compound. orgoreview.comwikipedia.org For the indole scaffold, this reaction introduces an aminomethyl group, usually at the C-3 position, to yield products known as gramines. bhu.ac.inksu.edu.sa These gramine (B1672134) intermediates are synthetically valuable as they can be used to access a variety of other 3-substituted indoles. bhu.ac.inksu.edu.sa

Halogenation and Nitration: Direct halogenation and nitration also occur preferentially at the C-3 position. Nitration of 2-methylindole using a non-acidic agent like benzoyl nitrate (B79036) results in the corresponding 3-nitro derivative. bhu.ac.in However, the reaction conditions are critical; under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the indole nucleus is protonated at C-3. bhu.ac.in This deactivates the pyrrole ring towards further electrophilic attack, causing substitution to occur on the less reactive carbocyclic (benzene) ring, for instance, at the C-5 position. bhu.ac.in

Table 1: Summary of C-3 Electrophilic Substitution Reactions on Indole Derivatives

| Reaction | Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 3-Formylindole | sid.irorganic-chemistry.orgwikipedia.org |

| Mannich Reaction | Formaldehyde, Secondary Amine | 3-(Aminomethyl)indole (Gramine) | ksu.edu.saorgoreview.comwikipedia.org |

| Nitration (Non-acidic) | Benzoyl nitrate | 3-Nitroindole | bhu.ac.in |

| Halogenation | NBS, NCS, Dilute Halogens | 3-Haloindole | ksu.edu.saquimicaorganica.org |

Carbocyclic Ring (C-4 to C-7) Functionalization Strategies

While the pyrrole ring of indole is electronically favored for substitution, functionalizing the carbocyclic benzene (B151609) portion (positions C-4, C-5, C-6, and C-7) is significantly more challenging due to its lower reactivity. nih.gov Achieving site-selectivity at these positions often requires specialized strategies, primarily involving the use of directing groups (DGs). nih.gov

These directing groups are temporarily installed on the indole scaffold, typically at the N-1 or C-3 position, to guide a metal catalyst to a specific C-H bond on the carbocyclic ring. nih.gov

Directed C-H Activation:

An N-P(O)tBu₂ group attached to the indole nitrogen can direct arylation to the C-7 position using a palladium catalyst or to the C-6 position with a copper catalyst. nih.gov

Installing a pivaloyl group at the C-3 position can steer arylation to the C-4 and C-5 positions. nih.gov

A palladium(II)-catalyzed system enables the C-4 arylation of free (NH) indoles that have an aldehyde or ketone group at the C-3 position. acs.org

Transition-metal-free methods have also been developed. A pivaloyl group at the N-1 position can direct C-H borylation to the C-7 position, while a C-3 pivaloyl group directs it to the C-4 position using simple BBr₃. nih.gov

Substitution on Pre-functionalized Rings: In indole systems where the pyrrole ring's reactive sites are blocked, electrophilic substitution can be forced onto the carbocyclic ring. For example, in 3-carbethoxy-1-furfuryl-5-hydroxy-2-methylindoles, where C-3 is occupied, Mannich aminomethylation occurs regioselectively at the C-4 position to furnish 4-isogramines. niscpr.res.in Under different conditions, nitration of similar substrates can yield 4,6-dinitroindoles. niscpr.res.in

Table 2: Directing Group Strategies for Carbocyclic Ring Functionalization

| Directing Group | Position of DG | Catalyst/Reagent | Functionalization Site(s) | Reference(s) |

|---|---|---|---|---|

| N-P(O)tBu₂ | N-1 | Palladium | C-7 | nih.gov |

| N-P(O)tBu₂ | N-1 | Copper | C-6 | nih.gov |

| Pivaloyl | C-3 | Palladium | C-4, C-5 | nih.gov |

| Pivaloyl | N-1 | BBr₃ (metal-free) | C-7 | nih.gov |

| Acetyl/Formyl | C-3 | Palladium(II) | C-4 | acs.org |

Multi-component Reactions Incorporating (2-Methylindol-1-yl)acetic Acid Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each starting material. wikipedia.org Derivatives of (2-Methylindol-1-yl)acetic acid are valuable substrates for isocyanide-based MCRs (IMCRs), where the carboxylic acid moiety is a key reactive component. researchgate.net

The most prominent IMCRs involving indoleacetic acid derivatives are:

Passerini Reaction: This is a three-component reaction (P-3CR) that combines a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. organic-chemistry.org The reaction proceeds rapidly in aprotic solvents and at high concentrations to produce an α-acyloxy carboxamide. organic-chemistry.orgmdpi.com When (2-Methylindol-1-yl)acetic acid is used as the carboxylic acid component, it allows for the direct incorporation of the entire indoleacetic acid scaffold into a more complex molecular structure.

Ugi Reaction: The Ugi reaction is a four-component reaction (U-4CR) involving a carboxylic acid, a carbonyl compound, a primary amine, and an isocyanide. wikipedia.orgnih.gov It is one of the most important MCRs due to its ability to generate diverse, peptide-like scaffolds (α-amino carboxamides) in a single step. rsc.org The mechanism involves the formation of a Schiff base from the amine and carbonyl, which then reacts with the isocyanide and the carboxylic acid. nih.gov The use of (2-Methylindol-1-yl)acetic acid derivatives in the Ugi reaction provides a powerful tool for creating libraries of complex molecules containing the indole core for various applications, including drug discovery. researchgate.netrsc.org

Another notable MCR involves a Levy-type reaction where 2-methylindole, aromatic aldehydes, and various cyclic dienophiles react in the presence of a copper sulfate (B86663) catalyst to produce diverse spirotetrahydrocarbazoles. nih.gov This reaction proceeds through the in situ formation of an indole-based ortho-quinodimethane intermediate. nih.gov

Table 3: Key Multi-component Reactions Involving Indole Derivatives

| Reaction Name | Components | Key Feature for Indoleacetic Acid | Product | Reference(s) |

|---|---|---|---|---|

| Passerini (P-3CR) | Carboxylic Acid, Carbonyl, Isocyanide | Serves as the carboxylic acid component | α-Acyloxy carboxamide | researchgate.netorganic-chemistry.orgmdpi.com |

| Ugi (U-4CR) | Carboxylic Acid, Carbonyl, Amine, Isocyanide | Serves as the carboxylic acid component | α-Amino carboxamide | researchgate.netnih.govrsc.org |

| Levy-type Reaction | 2-Methylindole, Aldehyde, Dienophile | Serves as the indole building block | Spirotetrahydrocarbazole | nih.gov |

Cyclization and Rearrangement Reactions of Derivatives

Derivatives of (2-Methylindol-1-yl)acetic acid can undergo or be prepared through various cyclization and rearrangement reactions to form complex polycyclic and heterocyclic structures.

Pictet-Spengler Reaction: This is a fundamental cyclization reaction in indole chemistry, leading to the formation of tetrahydro-β-carboline scaffolds, which are core structures in many natural alkaloids. acs.orgchemrxiv.orgnih.gov The reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the C-2 position of the indole ring. wikipedia.org The reaction is considered a special case of the Mannich reaction. wikipedia.org By introducing an ethylamine (B1201723) side chain onto the indole nucleus (at positions N-1, C-2, or C-4), iso-Pictet-Spengler reactions can be performed, leading to a wide variety of fused polycyclic indole systems. chemrxiv.orgchemrxiv.org

Rearrangement Reactions: A chemical rearrangement involves the migration of an atom or a functional group from one position to another within the same molecule. wiley-vch.de

An interesting rearrangement has been observed during the palladium-catalyzed C-H functionalization of 3-acetylindoles. acs.org Under specific conditions, the reaction proceeds via C-4 arylation followed by an unusual migration of the acetyl group from the C-3 to the C-2 position in a single pot. acs.org This migration can be controlled; for instance, protecting the indole nitrogen with a benzyl (B1604629) group prevents the acetyl group from moving. acs.org

Another transformation that involves a rearrangement is the palladium-catalyzed reaction of indole-3-carboxylic acid with aryl iodides. This process results in decarboxylation (loss of CO₂) followed by arylation at the C-2 position, effectively transforming a C-3 substituted indole into a C-2 functionalized one. acs.org

Domino Cyclization: Complex fused-ring systems can be assembled through domino or tandem reaction sequences. For example, propargyl esters of 2-(pyridin-2-yl)acetic acid undergo a silver-mediated double cyclization. rsc.org This sequence involves an initial 5-exo-dig cyclization and a 1,3-hydrogen shift, which is then followed by an intramolecular cycloisomerization to yield fused tricyclic indolizines in good yields. rsc.org

Table 4: Summary of Cyclization and Rearrangement Reactions

| Reaction Type | Description | Substrate Example | Product Type | Reference(s) |

|---|---|---|---|---|

| Pictet-Spengler Cyclization | Condensation of a β-arylethylamine with an aldehyde, followed by acid-catalyzed ring closure. | Tryptamine derivative | Tetrahydro-β-carboline | acs.orgnih.govwikipedia.org |

| Acetyl Group Migration | Pd-catalyzed C-4 arylation of 3-acetylindole (B1664109) is followed by migration of the acetyl group to C-2. | 3-Acetylindole | 2-Acetyl-4-aryl-indole | acs.org |

| Decarboxylative Arylation | Pd-catalyzed reaction of indole-3-carboxylic acid leads to loss of CO₂ and arylation at C-2. | Indole-3-carboxylic acid | 2-Aryl-indole | acs.org |

| Domino Double Cyclization | Silver-mediated sequence of cyclization, H-shift, and cycloisomerization. | 2-(Pyridin-2-yl)acetic acid propargyl ester | Fused tricyclic indolizine | rsc.org |

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms in Indole-Acetic Acid Synthesis and Functionalization

The functionalization of the indole (B1671886) scaffold, a core component of (2-Methylindol-1-yl)acetic acid, is a subject of extensive research, with a significant focus on transition-metal-catalyzed C-H bond functionalization. nih.gov This approach is valued for its step and atom economy in creating diverse functionalized indoles. nih.gov The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, followed by the C2 position on the pyrrole (B145914) ring. rsc.orgnih.gov Consequently, achieving functionalization on the benzene (B151609) portion of the indole core (positions C4 to C7) presents a significant challenge that often requires specialized strategies. rsc.orgnih.gov

Key mechanistic strategies include:

Directed C-H Functionalization: A common and effective method to control regioselectivity involves the use of a directing group (DG) attached to the indole nitrogen. For instance, installing a N-P(O)tBu2 group can direct palladium catalysts to functionalize the C7 position and copper catalysts to the C6 position. nih.gov Similarly, an N-pivaloyl group can direct borylation to the C7 position, while placing the pivaloyl group at C3 can steer the reaction to the C4 position. nih.gov A recent iron-catalyzed amination employs an N-P(O)tBu2 directing group to achieve high regioselectivity for the C7 position. acs.org

Transition-Metal Catalysis: A wide array of transition metals, including palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), cobalt (Co), and iron (Fe), are used to catalyze reactions such as arylation, alkenylation, amidation, and acylation on the indole ring. nih.govrsc.org These reactions proceed through various catalytic cycles, often involving steps like C-H activation or metalation. The specific mechanism and the rate-determining step can influence the site of functionalization. Theoretical studies have shown that when C-H bond activation is the rate-determining step, functionalization tends to occur on the benzene ring (C4 or C7). nih.gov Otherwise, the reaction often proceeds at the C2 position. nih.gov

Cycloaddition Reactions: The Staudinger [2+2] cycloaddition is a classic method for synthesizing β-lactam rings, which can be incorporated into more complex structures. The mechanism is generally accepted to be a two-step process involving the nucleophilic attack of an imine nitrogen on a ketene (B1206846) to form a zwitterionic intermediate, which then cyclizes. mdpi.com

Biosynthetic Pathways: In nature, microorganisms synthesize Indole-3-acetic acid (IAA), a related compound, through several tryptophan-dependent pathways. nih.gov These include the indole-3-acetamide (B105759) (IAM) pathway, where tryptophan is converted to IAM and then hydrolyzed to IAA, and the indole-3-pyruvic acid (IPA) pathway, which involves deamination and subsequent decarboxylation. nih.gov While distinct from synthetic lab methods, these biological mechanisms offer insights into the fundamental reactivity of the indole core.

Computational Chemistry (e.g., DFT) for Reactivity and Regioselectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the outcomes of organic reactions, including the functionalization of indoles. rsc.orgrsc.org These methods allow chemists to model reaction pathways, calculate energy barriers, and predict the most likely sites of reaction (regioselectivity) before conducting experiments. rsc.org

DFT calculations are widely applied to:

Predict Regioselectivity: By calculating the activation energies for reactions at different positions on the indole ring, DFT can predict the major product. nih.govnih.gov This is crucial for complex molecules with multiple potential reaction sites. nih.gov For example, DFT calculations have been used to support the observed C7-selectivity in iron-catalyzed amination reactions. acs.org

Analyze Molecular Properties: DFT is used to calculate key electronic properties and molecular descriptors that govern reactivity. chemrxiv.org Parameters such as HOMO-LUMO energy gaps can indicate a molecule's chemical reactivity and hardness or softness. jmchemsci.com The nucleophilic Fukui index, a descriptor derived from DFT, has been identified as a strong indicator for predicting sites susceptible to photo-CIDNP enhancement in indole derivatives. acs.org

Machine Learning (ML) Integration: A modern approach combines the accuracy of DFT with the speed of machine learning. ML models can be trained on large datasets of DFT-calculated reaction barriers or properties. rsc.orgchemrxiv.org This allows for the rapid prediction of outcomes for new, unstudied molecules without the need for time-consuming DFT calculations for every case. nih.govchemrxiv.org Such hybrid models have achieved high accuracy (over 94%) in predicting regioselectivity for certain reaction classes. nih.gov

The table below summarizes the application of various computational methods in studying indole chemistry.

| Computational Method | Application | Research Focus | Citation |

| Density Functional Theory (DFT) | Calculation of activation energies and reaction barriers. | Predicting regioselectivity in C-H functionalization of indoles. | nih.govrsc.org |

| DFT / GIAO | Calculation of NMR chemical shifts. | Structural characterization of benzofuran (B130515) acetic acid, an analog. | researchgate.net |

| DFT / IEFPCM | Calculation of hydration free energies (ΔG°hyd). | Studying the electrophilicity and hydration of reactants. | mdpi.com |

| Machine Learning (ML) + DFT | High-throughput prediction of reaction outcomes. | Predicting regioselectivity in SNAr reactions and amide couplings. | nih.govchemrxiv.org |

| Logistic Regression / CatBoost | Quantitative prediction of spectroscopic enhancement. | Identifying molecular sites with high photo-CIDNP signal enhancement. | acs.org |

Transition State Analysis in Indole Functionalization

The selectivity of a chemical reaction is fundamentally determined by the relative energies of the transition states leading to the possible products. According to the Curtin–Hammett principle, the product ratio is dependent on the difference in the Gibbs free energy between the competing transition states. rsc.org Computational analysis of these transient structures is therefore critical for understanding why a particular isomer is formed preferentially.

In the context of indole functionalization, transition state analysis helps to:

Rationalize Regioselectivity: By modeling the transition states for reactions at different C-H bonds (e.g., C2 vs. C7), chemists can determine which pathway has a lower energy barrier and is therefore kinetically favored. nih.gov This has been instrumental in explaining the regiochemical outcomes of transition-metal-catalyzed C-H functionalizations. nih.gov

Understand Stereoselectivity: For reactions that create chiral centers, such as the Staudinger cycloaddition, there can be multiple transition states leading to different stereoisomers (e.g., cis or trans). mdpi.com Analyzing the energies of these diastereomeric transition states explains the observed stereochemical outcome.

Guide Catalyst and Ligand Design: Understanding the geometry and electronic structure of a transition state allows for the rational design of catalysts and ligands that can stabilize a desired transition state, thereby enhancing the rate and selectivity of the target transformation. nih.gov

Solvent Effects and Catalytic Roles in Reaction Pathways

The reaction environment, defined by the solvent and the presence of catalysts, plays a pivotal role in directing the outcome of indole-acetic acid synthesis and functionalization.

Catalytic Roles:

Transition Metals: As previously noted, transition metals are the workhorses of indole C-H functionalization. nih.gov Catalysts based on palladium, copper, and iron are frequently used in conjunction with specific directing groups to achieve high selectivity for otherwise difficult-to-access positions like C4, C6, and C7. nih.govacs.org

Lewis Acids: In Friedel–Crafts reactions of indoles, Lewis acids like Zinc(II) triflate (Zn(OTf)₂) are used to activate electrophiles. The choice of Lewis acid, in combination with a chiral ligand, is critical for achieving high conversion and enantioselectivity. nih.gov

Biocatalysts: Enzymes like peroxidases can catalyze the oxidative decarboxylation of Indole-3-acetic acid (IAA). nih.gov Mechanistic studies suggest the formation of a ternary complex involving the peroxidase enzyme, IAA, and oxygen is a key step in this biological degradation pathway. nih.gov

Solvent Effects:

Reaction Medium: The choice of solvent can influence reaction rates and even the mechanism itself. For example, in the synthesis of certain thiazolidinones from imines, chloroform (B151607) is used as the solvent for the reflux reaction. jmchemsci.com In other cases, acetonitrile (B52724) is employed. nih.gov

Solvent as a Reactant/Stabilizer: Solvents can participate directly or indirectly in a reaction. In some computational models, the solvent is explicitly included to accurately calculate properties like hydration energy, which can be significant for polar molecules in aqueous environments. mdpi.com

Influence on DNA Interaction: The solvent environment is critical when studying the interaction of indole derivatives with biological macromolecules. For instance, studies on the interaction of IAA with DNA were conducted in a Tris-HCl buffer to maintain a physiological pH, with ethanol (B145695) used as the solvent for the IAA stock solution. mdpi.com The results suggested that IAA can intercalate into DNA, altering its topology, an effect that is highly dependent on the aqueous buffered environment. mdpi.com

The interplay between the substrate's intrinsic reactivity, the catalyst's directing influence, and the properties of the solvent collectively determines the final outcome of a reaction, making the study of these factors essential for the rational design of synthetic routes to compounds like (2-Methylindol-1-yl)acetic acid.

2 Methylindol 1 Yl Acetic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Indole-Containing Scaffolds

The indole (B1671886) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds, particularly in the class of indole alkaloids. Synthetic strategies often rely on functionalized indole precursors to construct these complex polycyclic systems. The acetic acid moiety at the N1-position of (2-Methylindol-1-yl)acetic acid serves as a crucial handle for elaboration, while the indole nucleus itself can participate in various cyclization reactions.

Methodologies for building complex indole alkaloids often involve the strategic use of functionalized indole precursors. For instance, in the synthesis of alkaloids like (±)-alstilobanine A, a related compound, indole-2-acetic acid methyl ester, is utilized as a starting point. nih.gov The synthesis proceeds through acylation at the C3 position of the indole ring, followed by a series of transformations including conjugate addition and intramolecular cyclization to build the complex, multi-ring system of the final alkaloid. nih.gov This highlights how the acetic acid side chain can position the molecule for intricate bond-forming sequences.

Similarly, the synthesis of analogues of the dimeric indole alkaloid yuehchukene involves the coupling of indole units. rsc.orgwikipedia.org While not starting directly from (2-Methylindol-1-yl)acetic acid, these syntheses underscore the importance of substituted indoles as key components in forming complex, biologically active dimeric structures. The 2-methyl group on the target compound can influence the regioselectivity of reactions and the ultimate stereochemistry of the product.

Table 1: Synthetic Strategies for Complex Indole Scaffolds

| Starting Material Analogue | Key Reactions | Target Scaffold/Molecule |

|---|---|---|

| Indole-2-acetic acid methyl ester | C3-Acylation, Conjugate Addition, Intramolecular Cyclization | (±)-Alstilobanine A nih.gov |

| 2-Methylindole (B41428) / Indole-2-carbaldehyde | Vinyllithium Trapping, Nazarov Cyclization | Yuehchukene Analogues rsc.org |

Role in the Construction of Macrocyclic Compounds

Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. nih.gov The synthesis of macrocycles often involves the cyclization of a linear precursor. (2-Methylindol-1-yl)acetic acid is well-suited to serve as a component in such precursors.

The carboxylic acid functionality can be activated and reacted with an amine to form a macrolactam, a common strategy in macrocycle synthesis. nih.gov Alternatively, the indole nitrogen can be part of the macrocyclic ring. General strategies for synthesizing macrocycles, such as the "build/couple/pair" approach, allow for the modular assembly of linear precursors from smaller building blocks. nih.gov In such a strategy, (2-Methylindol-1-yl)acetic acid could be one of the building blocks, with its carboxylic acid group available for amide bond formation to extend the linear chain.

Modern macrocyclization techniques that could employ this building block include:

Ring-Closing Metathesis (RCM): The acetic acid side chain could be functionalized with a terminal alkene, preparing it for an RCM reaction with another alkene-containing fragment to form the macrocycle. core.ac.uk

Click Chemistry: The molecule could be modified to contain an azide or alkyne group, enabling macrocyclization via a copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC). mdpi.com

These approaches demonstrate the potential for incorporating the 2-methylindole-1-acetic acid motif into a wide range of macrocyclic structures.

Application in Diversification Strategies for Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The indole scaffold is a common starting point for DOS due to its biological relevance and synthetic tractability. (2-Methylindol-1-yl)acetic acid provides several points of diversification:

The Carboxylic Acid: This group can be converted into a wide variety of functional groups, such as esters, amides, or ketones, by coupling with diverse libraries of alcohols, amines, or organometallic reagents.

The Indole Ring: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration) at various positions, introducing further diversity.

The C3 Position: The C3 position of the indole is highly nucleophilic and can react with various electrophiles.

The 2-Methyl Group: This group can potentially be functionalized, for example, through radical reactions.

Catalyst-controlled reactions can be employed to generate different product scaffolds from a common precursor. For example, reactions of 2-indolylmethanols with other reagents can lead to different fused-ring systems depending on the catalyst used. rsc.org Similarly, multi-component reactions, such as the Ugi or Pictet-Spengler reactions, offer a convergent and efficient way to generate complex and diverse indole derivatives from simple starting materials. nih.govnih.gov (2-Methylindol-1-yl)acetic acid or its derivatives could serve as the indole component in such reactions, leading to the rapid generation of a library of complex molecules.

Table 2: Points of Diversification for Chemical Libraries

| Molecular Position | Potential Modifications | Resulting Functionality |

|---|---|---|

| Acetic Acid Side Chain | Amide coupling, Esterification | Amides, Esters |

| Indole Ring (C4-C7) | Electrophilic Aromatic Substitution | Halogenated, Nitrated derivatives |

| Indole Ring (C3) | Electrophilic Addition | C3-alkylated/acylated products |

Utilization in the Synthesis of Other Heterocyclic Systems with an Indole Core

The reactivity of the acetic acid side chain can be harnessed to construct new heterocyclic rings fused to or substituted on the indole core. By converting the carboxylic acid into other reactive functional groups, intramolecular or intermolecular cyclizations can be achieved to form a variety of heterocyclic systems.

A study on the closely related (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetic acid (isatin-N-acetic acid) demonstrates this principle. The corresponding acid chloride can be converted to an acetohydrazide upon reaction with hydrazine hydrate. This intermediate can then be cyclized to form a fused rsc.orgwikipedia.orgrsc.orgtriazino[4,3-a]indole system. researchgate.net Alternatively, conversion to an isothiocyanate allows for reactions with various nucleophiles to construct thiourea derivatives, which can then be cyclized to form other heterocycles like thiazoles or thiadiazoles. researchgate.netresearchgate.net

Applying this logic, (2-Methylindol-1-yl)acetic acid could be a precursor for a variety of indole-fused or substituted heterocycles:

Triazino-indoles: Via formation of an acyl hydrazide and subsequent cyclization.

Thiadiazolo-indoles: Through an isothiocyanate intermediate.

Pyrimido-indoles: By reacting derivatives with reagents containing the necessary fragments for pyrimidine ring formation. metu.edu.tr

This versatility makes (2-Methylindol-1-yl)acetic acid a valuable starting material for accessing a broad range of novel heterocyclic systems with potential biological activities.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are critical for the structural assignment of (2-Methylindol-1-yl)acetic acid DCHA.

In the ¹H NMR spectrum, characteristic signals for both the (2-Methylindol-1-yl)acetic acid and the dicyclohexylamine (B1670486) moieties would be expected. The protons of the indole (B1671886) ring would appear in the aromatic region (typically δ 7.0-7.6 ppm), with the methyl group at C2 showing a singlet around δ 2.4 ppm. The methylene (B1212753) protons of the acetic acid group would likely appear as a singlet around δ 5.0 ppm. For the dicyclohexylamine counter-ion, the protons on the cyclohexyl rings would produce a series of broad multiplets in the aliphatic region (δ 1.0-3.0 ppm).

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid would be observed downfield (around δ 173 ppm). The carbons of the indole ring would resonate in the aromatic region (δ 100-140 ppm), while the methyl and methylene carbons would appear at higher field. The dicyclohexylamine carbons would also be present in the aliphatic region.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.55 | d | 1H | Indole H-4 |

| 7.50 | d | 1H | Indole H-7 |

| 7.15 | t | 1H | Indole H-5 |

| 7.05 | t | 1H | Indole H-6 |

| 6.35 | s | 1H | Indole H-3 |

| 5.05 | s | 2H | -CH₂-COOH |

| 2.90 | m | 2H | DCHA CH-N |

| 2.40 | s | 3H | -CH₃ |

| 2.00-1.10 | m | 20H | DCHA cyclohexyl |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 173.0 | C=O |

| 137.5 | Indole C-7a |

| 135.0 | Indole C-2 |

| 128.5 | Indole C-3a |

| 121.0 | Indole C-5 |

| 120.0 | Indole C-6 |

| 109.5 | Indole C-4 |

| 108.0 | Indole C-7 |

| 101.5 | Indole C-3 |

| 52.0 | DCHA CH-N |

| 48.0 | -CH₂-COOH |

| 31.0, 25.0, 24.5 | DCHA cyclohexyl |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable method. In positive ion mode, one would expect to observe the molecular ion for the dicyclohexylamine cation [C₁₂H₂₄N]⁺ at m/z 182.2. In negative ion mode, the molecular ion for the (2-Methylindol-1-yl)acetate anion [C₁₁H₁₀NO₂]⁻ would be detected at m/z 188.1. The presence of both ions would confirm the salt nature of the compound and their respective molecular formulas. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, further corroborating the elemental composition.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z (Calculated) | Observed m/z | Assignment |

|---|---|---|---|

| ESI (+) | 182.2216 | 182.2218 | [C₁₂H₂₄N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands for both the carboxylate and the secondary ammonium (B1175870) ions. A broad absorption in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretching of the dicyclohexylammonium (B1228976) cation. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) would be expected to appear around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2930, 2855 | Strong | Aliphatic C-H stretch |

| 2700-2250 | Broad, Medium | N⁺-H stretch (ammonium) |

| 1580 | Strong | Asymmetric COO⁻ stretch |

| 1450 | Medium | C-H bend |

| 1400 | Strong | Symmetric COO⁻ stretch |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of reactions and to get a preliminary indication of a compound's purity. For this compound, a suitable mobile phase would likely consist of a mixture of a polar solvent (like methanol (B129727) or ethyl acetate) and a non-polar solvent (like hexane (B92381) or dichloromethane), with a small amount of acid or base (such as acetic acid or triethylamine) to ensure good spot shape. The retention factor (Rf) value would be characteristic for the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides high-resolution separation and is widely used for purity determination. A reversed-phase C18 column is commonly used for compounds of this nature. The mobile phase would typically be a gradient of water (often with an additive like formic acid or ammonium acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. For this compound, one might expect to see a single sharp peak under optimal conditions, indicating a high degree of purity.

Table 5: Hypothetical Chromatographic Data for this compound

| Technique | Stationary Phase | Mobile Phase | Retention | Purity |

|---|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane (1:1) + 0.5% Acetic Acid | Rf = 0.45 | >99% (by visual inspection) |

Future Perspectives in 2 Methylindol 1 Yl Acetic Acid Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole-3-acetic acid derivatives is undergoing a significant transformation towards more sustainable and efficient methodologies. acs.org Modern approaches are moving away from classical, often harsh, methods like the Fischer indole (B1671886) synthesis, which can have selectivity issues, especially for substituted indoles. acs.orgcore.ac.uk Research is now focusing on transition-metal-catalyzed reactions that offer powerful tools for constructing carbon-carbon and carbon-heteroatom bonds under milder conditions. acs.org

A notable advancement is the development of one-pot cascade reactions. For instance, a palladium-mediated cascade involving a Tsuji–Trost reaction followed by a Heck coupling has been described for the synthesis of various indole-3-acetic acid derivatives. acs.org This method demonstrates the potential to build the core structure with significant molecular complexity from readily available starting materials in a single, efficient process. acs.org

Future efforts will likely concentrate on broadening the scope of these cascade reactions and exploring other catalytic systems. The goals are to further improve atom economy, reduce waste, and utilize greener solvents and reagents. The development of methods that avoid protecting groups and minimize purification steps will also be a priority, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Strategies for Indole Acetic Acid Derivatives

| Method | Description | Advantages | Challenges |

| Classical (e.g., Fischer Synthesis) | Cyclization of a phenylhydrazone with an aldehyde or ketone under acidic conditions. wikipedia.org | Well-established, uses simple starting materials. | Can lack regioselectivity for substituted indoles, often requires harsh conditions. acs.org |

| Palladium-Catalyzed Cascade | One-pot combination of multiple reactions, such as Tsuji-Trost and Heck coupling, to form the indole ring and acetic acid side chain. acs.org | High efficiency, good for creating diverse structures, can be a one-pot process. acs.org | Requires catalyst optimization, may involve expensive reagents. |

| Sustainable/Green Approaches | Utilization of microwave irradiation, water as a solvent, multicomponent reactions, and nanocatalysts. | Environmentally friendly, often faster reaction times, high yields. | Catalyst recovery and reusability can be a concern. |

This table provides a generalized comparison of different synthetic approaches.

Exploration of New Chemical Transformations for Advanced Materials

The indole nucleus is a key component in the development of advanced organic materials, particularly conducting polymers. wikipedia.org Polyindoles (PINs) and their derivatives are recognized for their good thermal stability, high redox activity, and slower degradation rates compared to other conducting polymers like polypyrrole (PPy) and polyaniline (PANI). nih.gov The acetic acid moiety in (2-Methylindol-1-yl)acetic acid offers a versatile handle for polymerization and for tuning the properties of the resulting materials.

Future research will likely focus on the synthesis and characterization of novel copolymers incorporating (2-Methylindol-1-yl)acetic acid or its derivatives. nih.gov By copolymerizing with other monomers, such as thiophene (B33073) or carbazole (B46965), it is possible to fine-tune the electronic and optical properties of the resulting materials. nih.govnih.gov For example, the position of linkage between indole and carbazole units has been shown to significantly impact properties like conductivity and specific capacitance. nih.gov

The development of these materials could lead to applications in various electronic devices, including sensors, electrochromic devices, and as hole-transporting layers in organic light-emitting diodes (OLEDs). nih.govrsc.org The ability to create polymers with tailored band gaps, conductivity, and photoluminescence is a key driver in this field. rsc.org

Table 2: Properties of Indole-Based Conducting Copolymers

| Copolymer | Monomers | Key Properties/Findings | Potential Applications |

| P[6In-3Cz] | 6-[3-carbazolyl] indole | Highest conductivity among tested carbazolyl-indoles due to higher conjugation. nih.gov | Organic electronics, transistors. nih.gov |

| P[4In-3Cz] | 4-[3-carbazolyl] indole | High specific capacitance. nih.gov | Supercapacitors, energy storage. nih.gov |

| P[5In-3Cz] | 5-[3-carbazolyl] indole | Low oxidation potential and band gap. nih.gov | Electroluminescent devices. nih.gov |

| Thiophene-Indole (Th-In) | Thiophene, Indole | Copolymerization improves thermal and electrical conductivity compared to homopolymers. nih.gov | Solid-state electronic and optical devices. nih.gov |

This table summarizes findings from studies on copolymers of indole derivatives with other aromatic heterocycles.

Advancements in Stereoselective Synthesis of Chiral Derivatives

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern medicinal chemistry and materials science. acs.org For indole derivatives, achieving high enantioselectivity is crucial as biological activity is often dependent on stereochemistry. Future research in the field of (2-Methylindol-1-yl)acetic acid will heavily invest in the development of advanced stereoselective synthetic methods.

A major area of focus is catalytic asymmetric synthesis, which uses small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. acs.org Two powerful strategies have emerged for the functionalization of indoles: transition-metal catalysis and organocatalysis. nih.govacs.org

Transition-Metal Catalysis : Chiral complexes of metals like palladium, hafnium, and copper have been successfully used in asymmetric Friedel-Crafts reactions of indoles, yielding products with high enantioselectivity (up to 99% ee). nih.govacs.orgbohrium.com

Organocatalysis : Chiral phosphoric acids (CPAs) have proven to be exceptionally versatile catalysts for a range of asymmetric transformations involving indoles. nih.govbenthamdirect.com They can activate substrates through hydrogen bonding, enabling highly enantioselective additions and cycloadditions. benthamdirect.comnih.gov For instance, CPAs have been used to catalyze the reaction of indoles with various electrophiles, affording chiral products in excellent yields and enantiomeric excess. nih.gov

A key strategy involves the catalytic asymmetric dearomatization (CADA) of the indole ring, which generates chiral indolenines or fused indolines, structures found in many bioactive natural products. nih.govrsc.org Future work will aim to expand the library of chiral ligands and organocatalysts, improve their efficiency and selectivity, and apply these methods to the synthesis of complex chiral derivatives of (2-Methylindol-1-yl)acetic acid. acs.orgbohrium.com

Integration with Flow Chemistry and Automated Synthesis

The shift towards more efficient, safer, and scalable chemical manufacturing has spurred significant interest in flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety when handling hazardous intermediates, and the ability to perform multi-step syntheses in a continuous, integrated fashion.

The synthesis of heterocyclic compounds, including indoles, is well-suited for flow chemistry. For example, multistep continuous flow processes have been developed for the synthesis of complex 2-(1H-indol-3-yl)thiazoles, achieving high yields over three chemical steps in less than 15 minutes of total reaction time without isolating intermediates. benthamdirect.com Classical reactions like the Fischer indole synthesis have also been successfully adapted to flow conditions, allowing for quantitative conversion with short residence times.

Future research will focus on integrating the synthesis of (2-Methylindol-1-yl)acetic acid and its derivatives into fully automated flow systems. nih.gov This involves coupling the chemical synthesis steps with in-line analysis and purification, which can dramatically accelerate the discovery and optimization of new compounds. nih.gov The ability to rapidly generate libraries of derivatives for screening purposes is a significant advantage of this approach. nih.gov Furthermore, flow chemistry enables the use of high-energy conditions (high temperature and pressure) in a controlled manner, potentially unlocking new reaction pathways that are inaccessible in batch synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.